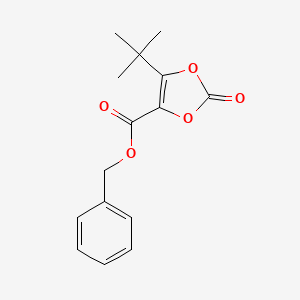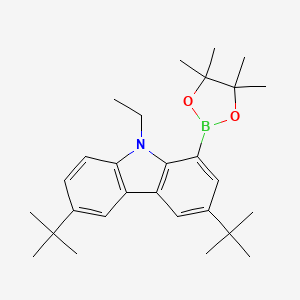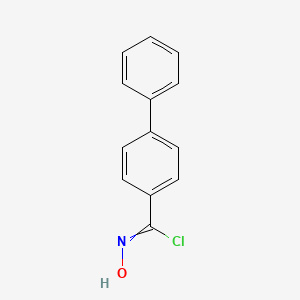
2-Cyclopropyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-methoxyaniline is an organic compound characterized by a cyclopropyl group attached to the aniline ring, with a methoxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with p-anisidine (4-methoxyaniline).
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. One common method involves the reaction of p-anisidine with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-Cyclopropyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-4-methoxyaniline involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Cyclopropyl-4-fluoroaniline: Similar structure but with a fluorine atom instead of a methoxy group.
2-Cyclopropyl-4-chloroaniline: Contains a chlorine atom instead of a methoxy group.
2-Cyclopropyl-4-nitroaniline: Features a nitro group instead of a methoxy group.
Uniqueness: 2-Cyclopropyl-4-methoxyaniline is unique due to the presence of the methoxy group, which can significantly influence its reactivity and interactions compared to its analogs
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
2-cyclopropyl-4-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3,11H2,1H3 |
InChIキー |
HOBDWHHOBYXQOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
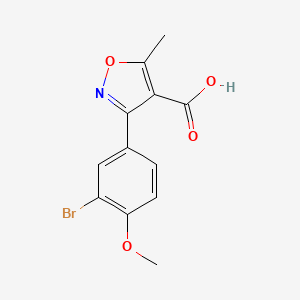
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
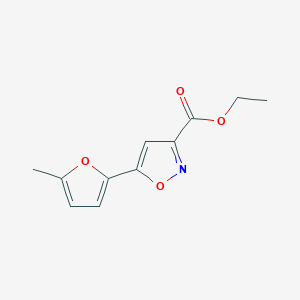
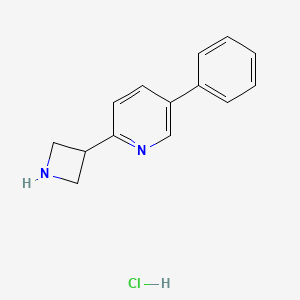
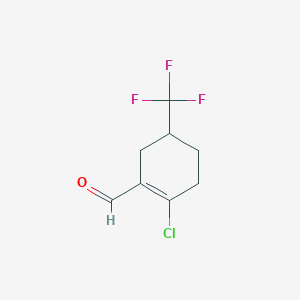
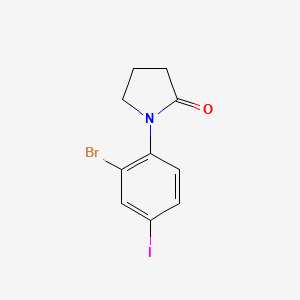
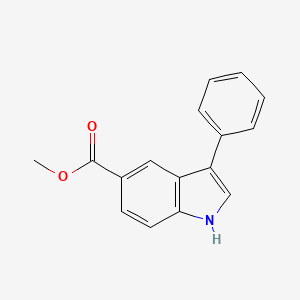
![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
